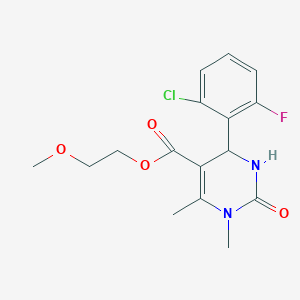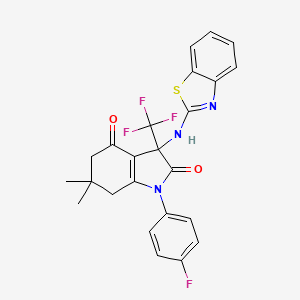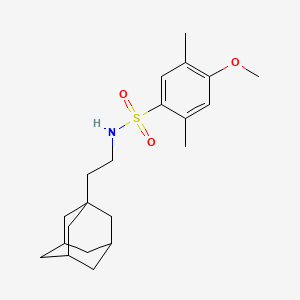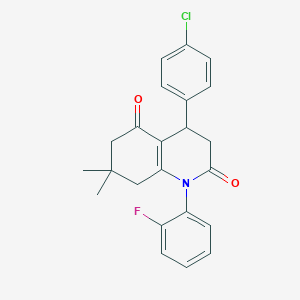![molecular formula C20H21N3O B11505641 4-({[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]amino}methyl)benzonitrile](/img/structure/B11505641.png)
4-({[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]amino}methyl)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-({[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]amino}methyl)benzonitrile is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are commonly found in natural products and pharmaceuticals
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]amino}methyl)benzonitrile typically involves multiple steps, starting with the preparation of the indole moiety. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The resulting indole derivative can then be further modified to introduce the methoxy and methyl groups.
The next step involves the formation of the benzonitrile moiety, which can be achieved through a nucleophilic substitution reaction. This step typically requires the use of a strong base, such as sodium hydride, to deprotonate the indole nitrogen, followed by the addition of a benzonitrile derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
化学反応の分析
Types of Reactions
4-({[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]amino}methyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions often require the use of Lewis acids, such as aluminum chloride, to activate the electrophile.
Major Products
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Primary amines.
Substitution: Various substituted indole derivatives, depending on the electrophile used.
科学的研究の応用
4-({[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]amino}methyl)benzonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-({[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]amino}methyl)benzonitrile involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. For example, it can inhibit the polymerization of tubulin, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, the compound may interact with other cellular targets, such as DNA and proteins, to exert its biological effects .
類似化合物との比較
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure but different functional groups.
1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetic acid ethyl ester: Another indole derivative with different substituents on the indole ring.
Uniqueness
4-({[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]amino}methyl)benzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
分子式 |
C20H21N3O |
|---|---|
分子量 |
319.4 g/mol |
IUPAC名 |
4-[[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethylamino]methyl]benzonitrile |
InChI |
InChI=1S/C20H21N3O/c1-14-18(19-11-17(24-2)7-8-20(19)23-14)9-10-22-13-16-5-3-15(12-21)4-6-16/h3-8,11,22-23H,9-10,13H2,1-2H3 |
InChIキー |
LUYAOUGNIDTIGI-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C2=C(N1)C=CC(=C2)OC)CCNCC3=CC=C(C=C3)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[(4Z)-6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-ylideneamino]oxy}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B11505565.png)

![1-{4-[2,6-Dinitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}ethanone](/img/structure/B11505569.png)
![3-methyl-N-[2,4,6-trioxo-1-phenyl-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide](/img/structure/B11505577.png)
![2-[(3,5-Dimethylphenyl)(methylsulfonyl)amino]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11505581.png)
![3-chloro-2-methyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)aniline](/img/structure/B11505582.png)
![Methyl 2-{2'-amino-3'-cyano-2,5'-dioxo-1,2-dihydro-5'H-spiro[indole-3,4'-pyrano[3,2-C]chromen]-1-YL}acetate](/img/structure/B11505584.png)

![5-(4-fluorophenyl)-3-{[2-(2-methyl-1H-indol-3-yl)ethyl]amino}cyclohex-2-en-1-one](/img/structure/B11505591.png)
![5-Butyl-3-(2-hydroxy-4-methoxyphenyl)-1-methyl-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B11505605.png)

![1-[5-(2-Chloro-phenyl)-2-thioxo-[1,3,4]oxadiazol-3-ylmethyl]-piperidine-4-carboxylic acid ethyl ester](/img/structure/B11505623.png)
![N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B11505630.png)

